
1-Bromo-3-(propan-2-yloxy)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-3-(propan-2-yloxy)cyclobutane” is a chemical compound with the molecular formula C7H13BrO and a molecular weight of 193.08 . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutane ring with a bromine atom attached to one carbon and a propan-2-yloxy group attached to another carbon .Wissenschaftliche Forschungsanwendungen
Tricyclo[2.1.0.0^1,3]pentane and Cyclobutadiene Derivatives
The synthesis and reactions of cyclobutane derivatives have been explored in various contexts. For instance, the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium leads to the formation of tricyclo[2.1.0.0^1,3]pentane, suggesting the utility of such reactions in synthesizing complex cyclobutane frameworks (Wiberg, McMurdie, McClusky, & Hadad, 1993). This indicates the potential for 1-Bromo-3-(propan-2-yloxy)cyclobutane to be used in synthesizing novel cyclobutane derivatives with applications in material science and synthetic chemistry.
Cyclobutadiene Intermediates in Organic Synthesis
Cyclobutadiene intermediates, generated from reactions involving bromocyclobutene derivatives, play a crucial role in organic synthesis. For example, cyclobutadiene intermediates have been used in cycloaddition reactions of 1-alkynyl sulfones with 1-alkynylamines, showcasing the utility of these intermediates in synthesizing complex organic molecules with potential pharmaceutical applications (Eisch, Hallenbeck, & Lucarelli, 1991). This suggests the potential for using this compound in generating cyclobutadiene intermediates for organic synthesis.
Catalytic Applications in Organic Synthesis
The utility of cyclobutane derivatives in catalytic processes has been demonstrated, for example, in palladium-catalyzed reactions involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008). This indicates that this compound could serve as a precursor or participant in catalytic processes that facilitate the synthesis of complex organic molecules, further highlighting its potential in pharmaceutical and synthetic organic chemistry.
Photocycloaddition and Crosslinking Applications
Photocycloaddition reactions, such as those involving 5-bromouracil and uracil, leading to the formation of cyclobutane adducts, exemplify the use of brominated compounds in synthesizing structurally complex molecules with potential applications in nucleic acid research and drug development (Skalski, Rapp, Suchowiak, & Golankiewicz, 2002). This suggests possible applications of this compound in photocycloaddition reactions for the synthesis of bioactive molecules or in studies related to DNA-protein interactions.
Eigenschaften
IUPAC Name |
1-bromo-3-propan-2-yloxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUNSDZYLLOLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

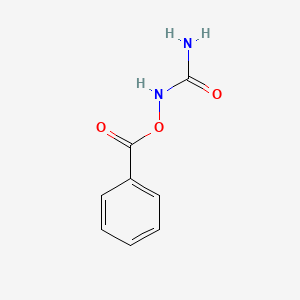
![5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2688689.png)
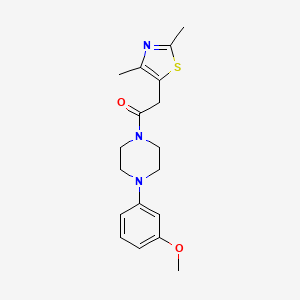

![N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2688694.png)

![7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2688697.png)

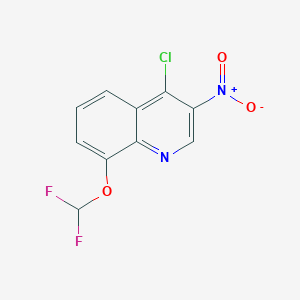
![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688700.png)
![1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one](/img/structure/B2688702.png)
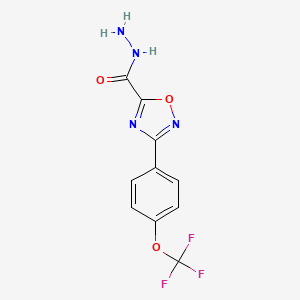
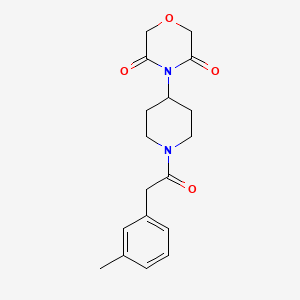
![N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2688708.png)